[(6-Methylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid
Description
[(6-Methylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine scaffold substituted with a methyl group at position 6 and a thio-linked acetic acid moiety at position 2. This structure enables interactions with biological targets, particularly kinases, through hydrogen bonding (acetic acid) and hydrophobic/π-π stacking (aromatic thienopyrimidine) . Its synthesis typically involves cyclization of aminothiophene esters followed by functionalization with acetic acid derivatives under acidic or microwave-assisted conditions .
Properties
IUPAC Name |
2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S2/c1-5-2-6-8(14-3-7(12)13)10-4-11-9(6)15-5/h2,4H,3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADAVIOFIOBDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Methylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable carbonyl compound, under acidic or basic conditions to form the thieno[2,3-d]pyrimidine core.
Thioether Formation: The thieno[2,3-d]pyrimidine core is then reacted with a thiol reagent, such as thioglycolic acid, under basic conditions to introduce the thioether linkage, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
[(6-Methylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The thioether group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
[(6-Methylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid is being explored for its potential as a therapeutic agent due to its interaction with various biological targets:
- Antimicrobial Properties : Research indicates that compounds containing the thieno[2,3-d]pyrimidine scaffold exhibit significant antimicrobial activity.
- Anticancer Activity : Studies have shown promising results in inhibiting cancer cell proliferation through specific molecular interactions .
Biological Studies
The compound's mechanism of action involves binding to enzymes and receptors, potentially inhibiting their activity. This leads to various biological effects depending on the target pathway .
Material Science
This compound is utilized as a building block for synthesizing more complex heterocyclic compounds and functionalized materials. Its unique structure allows for modifications that enhance material properties .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Research focused on the compound's antimicrobial properties demonstrated its effectiveness against several bacterial strains. The structure-activity relationship analysis highlighted the importance of the thieno[2,3-d]pyrimidine core in enhancing biological activity.
Comparative Analysis Table
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential therapeutic agent | Antimicrobial and anticancer activities observed |
| Biological Studies | Interaction with enzymes and receptors | Inhibition of specific pathways leading to effects |
| Material Science | Building block for complex compounds | Enhanced properties through structural modifications |
Mechanism of Action
The mechanism of action of [(6-Methylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s thieno[2,3-d]pyrimidine core allows it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Substituent Variations on the Thienopyrimidine Core
Functional Group Modifications
- Thio vs.
- Acetic Acid vs. Propanoic Acid: TTP22 (3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid) has a longer carbon chain, improving CK2α′ binding affinity (IC₅₀ ~50 nM) compared to acetic acid derivatives .
Aromatic Substituent Effects
Physicochemical and ADMET Properties
- Synthetic Accessibility: The target compound is synthesized via cyclization of aminothiophene esters, while benzo[b]thiophene derivatives require additional fusion steps, increasing complexity .
Biological Activity
[(6-Methylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid is a sulfur-containing organic compound with a unique thieno[2,3-d]pyrimidine structure. Its molecular formula is C₉H₈N₂O₂S₂, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₈N₂O₂S₂
- Molecular Weight : 240.3 g/mol
- CAS Number : 890014-20-7
The compound features a thioacetic acid moiety attached to a methyl-substituted thieno[2,3-d]pyrimidine ring, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thieno[2,3-d]pyrimidine core allows the compound to bind effectively to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects such as:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacteria and fungi.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by affecting cell cycle regulation and promoting cell death pathways.
In Vitro Studies
- Anticancer Activity : A study demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the low micromolar range against A549 lung cancer cells, indicating potent anticancer effects .
- Mechanism of Action in Cancer : The compound was noted to induce G0/G1 phase cell cycle arrest at 24 hours of exposure and increased subG0/G1 fractions at later time points, suggesting a shift towards apoptosis or necrosis .
Antimicrobial Activity
Research indicates that compounds containing the thieno[2,3-d]pyrimidine scaffold often exhibit antimicrobial properties. This compound may inhibit specific bacterial strains through mechanisms that disrupt cell wall synthesis or function as enzyme inhibitors .
Case Studies
- Cancer Therapeutics : In a recent study targeting mPGES-1 (a glutathione-dependent enzyme), compounds derived from similar scaffolds were found to selectively inhibit this enzyme with low cytotoxicity towards normal cells. This highlights the potential for this compound as a lead compound for developing selective anticancer therapies .
- Inflammation Models : The compound's analogs have been tested in animal models for their anti-inflammatory effects, showing promise in reducing inflammation without significant gastrointestinal side effects typically associated with traditional NSAIDs .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for [(6-Methylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid, and how can reaction conditions be optimized?
- The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, thieno[2,3-d]pyrimidine derivatives are often synthesized using modified Niementowski reactions, where 2-amino-3-thiophenecarboxylates react with formamide or urea under high temperatures (200°C) to form the pyrimidine ring . Ethyl esters of similar compounds (e.g., ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) are synthesized by reacting intermediates with thiirane derivatives under reflux conditions . Optimization may involve adjusting stoichiometry, solvent systems (e.g., glacial acetic acid for condensation), and purification via recrystallization or column chromatography.
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy (1H/13C) confirms the thienopyrimidine core and methyl/thioacetic acid substituents. HPLC (≥97% purity) ensures compound homogeneity, while mass spectrometry (MS) verifies molecular weight . Melting point analysis (e.g., 92.5–93.5°C for related compounds) and IR spectroscopy (C=O, S-H stretches) provide additional validation .
Q. How can researchers assess the solubility and bioavailability of this compound in early-stage studies?
- log P (lipophilicity) and log D (pH-dependent distribution coefficient) are calculated via quantum chemical methods to predict membrane permeability. For example, derivatives with log P values between 1–3 and log D (pH 7) near 0.5–2.5 show optimal bioavailability . Experimental solubility can be tested in DMSO (for stock solutions) and aqueous buffers (pH 1–7.4) to mimic physiological conditions.
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the kinase inhibitory activity of thieno[2,3-d]pyrimidine derivatives?
- Substitutions at the 4-position (e.g., thioacetic acid) enhance binding to ATP pockets in kinases. For instance, 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid inhibits human CK2 kinase with IC50 = 0.1 µM, attributed to hydrophobic interactions with the methyl group and hydrogen bonding via the carboxylic acid . Comparative SAR studies of 28 derivatives suggest alkyl chain length and aromatic substituents modulate potency by up to 100-fold .
Q. How do researchers resolve contradictions in reported biological activities across studies?
- Discrepancies may arise from assay conditions (e.g., enzyme vs. cell-based models) or substituent effects. For example:
- Antioxidant activity : Thienopyrimidine-rhodanine hybrids show variable DPPH radical scavenging (IC50 10–50 µM) depending on electron-withdrawing substituents .
- Toxicity : Sodium salts of thioacetic acid derivatives exhibit higher toxicity than free acids due to increased ionization and cellular uptake .
- Plant growth effects : Alkoxy groups at the 6-position reduce toxicity but enhance rhizogenesis stimulation in Paulownia clones .
Q. What computational strategies predict the binding mode of this compound to target proteins?
- Molecular docking (AutoDock Vina, Glide) and MD simulations (AMBER) model interactions with kinases (e.g., CK2) or antioxidant targets. For thieno[2,3-d]pyrimidines, the thioether linker and acetic acid group form hydrogen bonds with catalytic lysine residues (e.g., Lys68 in CK2), while the methyl group stabilizes hydrophobic pockets . Free energy calculations (MM-PBSA) validate binding affinities .
Q. How can in vitro and in vivo models evaluate dual functionality (e.g., antimicrobial and plant growth stimulation)?
- Antimicrobial assays : MIC/MBC testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Plant models : Microclonal propagation of Paulownia explants measures root initiation rates (%) and phytotoxicity (chlorosis, necrosis) .
- Toxicity : Brine shrimp lethality (LC50) or sperm motility assays (e.g., 15–20% reduction in progressive motility for sodium salts) .
Methodological Recommendations
- Synthesis : Prioritize Niementowski reactions for core formation and thiirane intermediates for thioether linkages .
- SAR Optimization : Introduce electron-withdrawing groups (e.g., -CF3) at the 5-position to enhance kinase inhibition .
- Toxicity Mitigation : Replace sodium salts with zwitterionic derivatives to reduce ion-related toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
